

# Known Coronary Ischemia Risk with Denibulin

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## Compound Focus: Denibulin Hydrochloride

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A phase I study of Denibulin in patients with advanced solid tumors identified a risk of coronary ischemia.

## Summary of Key Safety Findings from Phase I Trial [1]

Aspect	Details
Incidence	One reversible episode of acute coronary ischemia observed at 180 mg/m <sup>2</sup> .
Outcome	Event occurred without sequelae and with preservation of myocardial function.
Dose-Limiting Toxicity (DLT)	At 225 mg/m <sup>2</sup> , a transient ischemic attack (TIA) occurred.
Maximum Tolerated Dose (MTD)	180 mg/m <sup>2</sup> .
Other Common Toxicities	Nausea, vomiting (dose-related), diarrhea, fatigue, headache, anorexia.
Toxicities Not Observed	No clinically significant myelotoxicity, stomatitis, or alopecia.

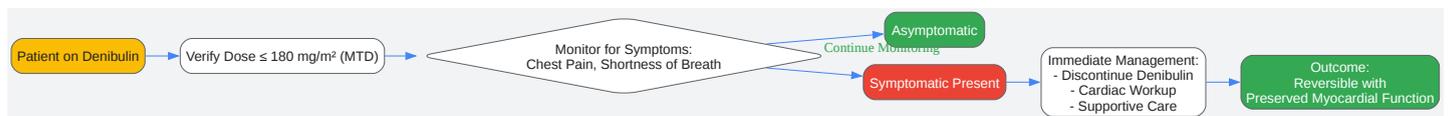
## Mechanism and Drug Class Context

Denibulin is a **vascular-disrupting agent (VDA)** that reversibly inhibits microtubule assembly in tumor vascular endothelial cells, disrupting the cytoskeleton [1]. This mechanism is distinct from other microtubule-targeting agents.

VDAs that bind to the colchicine site on tubulin, like Denibulin, are known to target tumor blood vessels. This vascular effect is likely linked to the coronary ischemia observed [2]. Other agents in this class, such as the CA-4P analog **ZD6126**, have also been discontinued from clinical development due to cardiotoxicity observed at pharmacological doses [2].

## Risk Management Workflow

The diagram below outlines a workflow for monitoring and managing coronary ischemia risk based on the phase I trial findings.



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Denibulin Coronary Ischemia Risk Management Workflow

## Frequently Asked Questions

- **What is the safe dose of Denibulin to minimize coronary risk?** The maximum tolerated dose (MTD) established in the phase I study is **180 mg/m²**. Dose-limiting toxicities, including a transient ischemic attack (TIA), occurred at the higher dose of 225 mg/m² [1].
- **Are the effects of coronary ischemia from Denibulin permanent?** In the single documented case, the episode of acute coronary ischemia was **reversible** and occurred without sequelae, with preservation of myocardial function [1].

- **How does Denibulin's safety profile compare to other microtubule inhibitors?** Denibulin's mechanism is distinct. For example, the microtubule-depolymerizing drug **Eribulin** has a different clinical profile and is noted for a potentially lower incidence and severity of peripheral neuropathy compared to other agents like ixabepilone and paclitaxel [3]. In contrast, Denibulin's primary noted severe toxicity is vascular [1].

## Research and Troubleshooting Considerations

The information available is from a single, early-phase clinical trial published in 2011. For comprehensive troubleshooting, you would typically need access to the full clinical study report, which includes detailed protocols for patient monitoring and management of adverse events. As this is not available in the search results, the following steps are recommended:

- **Consult Full Trial Data:** Seek the complete publication or clinical trial registry data for comprehensive safety information.
- **Preclinical Models:** Be aware that standard animal models of myocardial infarction (e.g., through coronary artery ligation) do not replicate the specific vascular-disrupting mechanism of Denibulin-induced ischemia [4].
- **Monitor Broadly:** Besides coronary events, also monitor for other neurological events like Transient Ischemic Attack (TIA), which was a dose-limiting toxicity [1].

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## References

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